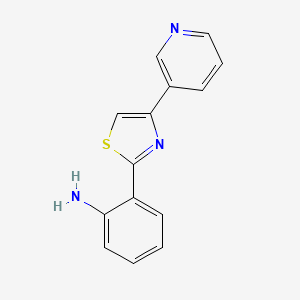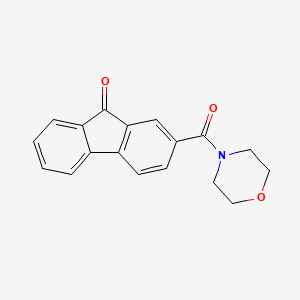
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a derivative of GABA, an inhibitory neurotransmitter in the central nervous system, and has been shown to have anxiolytic and anticonvulsant properties.
Applications De Recherche Scientifique
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential treatment for anxiety disorders and epilepsy. 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has also been studied for its potential in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mécanisme D'action
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid acts as a positive allosteric modulator of GABA receptors, enhancing the activity of GABA in the brain. This leads to an increase in inhibitory neurotransmission, which can result in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not accurately reflect the effects of GABA modulation in the brain, as it is a synthetic compound.
Orientations Futures
There are several potential future directions for research on 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid. One area of interest is its potential as a treatment for anxiety disorders and epilepsy. Additionally, further research could explore its potential as a treatment for addiction. Finally, there is potential for the development of new compounds based on 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid that could have improved efficacy and reduced side effects.
Méthodes De Synthèse
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid can be synthesized through a multi-step process that involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentylketone. The resulting ketone is then reacted with 1-bromopentane to form 5-bromopentan-1-one. The final step involves the reaction of 5-bromopentan-1-one with pyrrolidine to form 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid.
Propriétés
IUPAC Name |
5-(2-cyclopentylpyrrolidin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)9-3-4-10-15-11-5-8-13(15)12-6-1-2-7-12/h12-13H,1-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFZQFKXTXDLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)
![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)
![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7589428.png)



![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)
![2-[Methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]butanoic acid](/img/structure/B7589462.png)
![2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)
![1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7589483.png)
![2-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7589489.png)
![6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7589501.png)